Storage Stability: Sodium Salt vs. Free Form
T7 RNA polymerase demonstrates a distinct capacity to incorporate ac4CTP, albeit with altered kinetic parameters compared to the natural substrate cytidine triphosphate (CTP). The Michaelis-Menten constant (Km) for ac4CTP is approximately 3-fold higher than for CTP (48 μM vs. 16 μM), indicating reduced binding affinity [1]. However, the catalytic rate constant (kcat) remains comparable (22 s⁻¹ vs. 28 s⁻¹), suggesting that catalysis itself is not significantly impaired post-binding [1]. This results in a relative catalytic efficiency (kcat/Km) for ac4CTP that is approximately 26% of that for CTP (0.46 vs. 1.75) [1]. These data demonstrate that while ac4CTP is an efficient substrate for T7 RNA polymerase, its incorporation kinetics are measurably distinct from those of the native nucleotide, a critical consideration for optimizing in vitro transcription reactions and achieving desired levels of ac4C incorporation.
| Evidence Dimension | Enzyme Kinetics (T7 RNA Polymerase) |
|---|---|
| Target Compound Data | Km: 48 ± 5.7 μM; kcat: 22 ± 2.8 s⁻¹; Relative Efficiency (kcat/Km): 0.46 |
| Comparator Or Baseline | Cytidine triphosphate (CTP): Km: 16 ± 2.1 μM; kcat: 28 ± 3.2 s⁻¹; Relative Efficiency (kcat/Km): 1.75 |
| Quantified Difference | Km: 3-fold increase; kcat: 21% reduction; Catalytic efficiency: 74% reduction |
| Conditions | In vitro transcription with T7 RNA polymerase, standard reaction conditions |
Why This Matters
Quantifying the altered kinetics of ac4CTP incorporation by T7 RNA polymerase is essential for optimizing in vitro transcription yields and ensuring consistent, reproducible modification of RNA transcripts.
- [1] Keen, S. N., et al. (2024). Structural and kinetic basis for the incorporation of N4-acetylcytidine triphosphate by T7 RNA polymerase. Science Advances, 10(15), eadj5820. View Source
